(Rac)-Rhododendrol

Descripción

Historical Context and Initial Identification in Natural Systems

The discovery of 4-(3-hydroxybutyl)phenol is rooted in the study of natural products. It was first identified in plants of the Rhododendron genus. wikipedia.org A glycoside form, named rhododendrin, and its aglycone, (-)-rhododendrol, were first isolated from the leaves of Rhododendron chrysanthurn Linn. mdpi.com Subsequently, a similar glycoside called betuloside was isolated from the bark of the birch species Betula alba L. mdpi.com

The compound has also been identified in other plant species. For instance, it was isolated from the stems of Aeonium lindleyi. scielo.br Furthermore, analysis of the whole plant ethanolic extract of Evolvulus alsinoides revealed the presence of 4-(3-hydroxybutyl)phenol. nih.gov Its occurrence has also been noted in Cassia alata, where it was identified as a phytotoxic agent. smolecule.com The compound is also a reduction product of 4-(4-hydroxyphenyl)-butan-2-one, also known as raspberry ketone.

Evolution of Research Trajectories and Current Scientific Significance

Initial research on 4-(3-hydroxybutyl)phenol centered on its role as a tyrosinase inhibitor, a key enzyme in melanin (B1238610) synthesis. wikipedia.orgtcichemicals.com This property led to its development and use in skin-lightening cosmetic products starting in 2010. chemimpex.comwikipedia.org However, by 2013, these products were voluntarily recalled from the market after reports of them causing a skin condition known as leukoderma, or skin depigmentation. wikipedia.orgmdpi.com

This event significantly shifted the focus of research towards understanding the mechanisms behind its cytotoxicity in melanocytes. wikipedia.org Studies have since revealed that 4-(3-hydroxybutyl)phenol's inhibition of tyrosinase can lead to the formation of toxic metabolites that damage melanocytes. smolecule.com It has been shown to induce oxidative stress through the production of reactive oxygen species upon metabolism by tyrosinase. smolecule.com Research has also demonstrated that it can impair the normal proliferation of melanocytes. wikipedia.org

Current scientific interest in 4-(3-hydroxybutyl)phenol remains high, with investigations into its potential as an antioxidant and its applications in agriculture as a phytotoxic agent. smolecule.com The compound's chemical structure also makes it a subject of interest for synthetic chemists, with several methods reported for its synthesis, including the reduction of raspberry ketone. smolecule.com The diverse biological activities and chemical properties of 4-(3-hydroxybutyl)phenol continue to make it a valuable compound for study in various scientific fields. smolecule.comscbt.com

Interactive Data Tables

Table 1: Chemical and Physical Properties of 4-(3-Hydroxybutyl)phenol

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄O₂ | ontosight.aiwikipedia.org |

| Molar Mass | 166.22 g/mol | ontosight.aiwikipedia.org |

| Appearance | White to almost white powder to crystal | chemimpex.com |

| Melting Point | 68-72 °C | chemimpex.com |

| Boiling Point | 135-137°C at 10 mmHg | ontosight.ai |

| Solubility | Soluble in DMSO | smolecule.com |

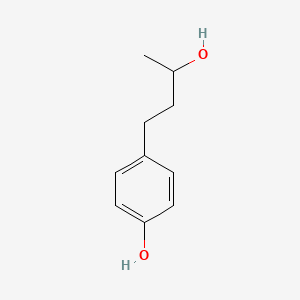

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-hydroxybutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUCGABQOMYVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867834 | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69617-84-1 | |

| Record name | 4-Hydroxy-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69617-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhododendrol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069617841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(p-Hydroxyphenyl)-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-hydroxyphenyl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODODENDROL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QWN45UL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 4 3 Hydroxybutyl Phenol

Laboratory-Scale Synthesis Strategies

In the laboratory, 4-(3-hydroxybutyl)phenol is typically prepared through multi-step chemical reactions or by employing stereoselective techniques to obtain specific enantiomers. smolecule.comontosight.ai

Multi-Step Organic Synthesis Approaches

Several multi-step pathways have been developed for the synthesis of 4-(3-hydroxybutyl)phenol. One common method involves the reduction of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone). wikipedia.org This reduction can be accomplished using reagents like Raney nickel in ethanol (B145695). wikipedia.org

Another synthetic route starts from p-coumaric acid, which involves the reduction of the aliphatic double bond present in the starting material. wikipedia.org A more complex, six-step synthesis can be initiated from benzaldehyde, with key reactions including an aldol (B89426) condensation. wikipedia.org

The synthesis of related phenolic compounds often involves fundamental organic reactions such as electrophilic aromatic substitution. askthenerd.com For instance, the synthesis of various phenols can serve as a basis for designing pathways to 4-(3-hydroxybutyl)phenol, potentially involving the alkylation of a phenol (B47542). wikipedia.orgscbt.com

Table 1: Comparison of Selected Laboratory Synthesis Starting Materials

| Starting Material | Key Reaction Type(s) | Number of Steps (if specified) | Reference(s) |

|---|---|---|---|

| Raspberry Ketone | Reduction | Not specified | wikipedia.org |

| Benzaldehyde | Aldol Condensation | Six | wikipedia.org |

| p-Coumaric Acid | Reduction of double bond | Not specified | wikipedia.org |

Stereoselective Synthesis of Enantiomers

4-(3-Hydroxybutyl)phenol possesses a chiral center, meaning it exists as a pair of enantiomers (R and S forms). ontosight.aiwikipedia.org The stereoselective synthesis of a specific enantiomer is crucial for applications where biological activity is stereospecific. Asymmetric synthesis techniques are employed to produce a single enantiomer. ethz.ch These methods can include the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch

A common strategy for obtaining enantiomerically enriched products is through kinetic resolution. uniovi.es This can be achieved using enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. uniovi.es For example, lipase-catalyzed reactions are often used for the resolution of racemic alcohols. uniovi.es While specific details on the stereoselective synthesis of 4-(3-hydroxybutyl)phenol are not extensively detailed in the provided results, the principles of stereoselective synthesis, such as the Mitsunobu reaction with complete inversion of configuration, are well-established for creating specific stereoisomers of related compounds. researchgate.net

Industrial-Scale Production and Process Optimization

For industrial-scale production, the efficiency and cost-effectiveness of the synthesis are paramount. The methods used in the lab, such as the reduction of raspberry ketone, are adaptable for larger scales. wikipedia.org The selection of a particular industrial process depends on factors like the availability and cost of starting materials, reaction conditions, and the desired purity of the final product. scbt.com

Process optimization is a critical aspect of industrial synthesis. This involves adjusting reaction parameters such as temperature, pressure, catalyst concentration, and reaction time to maximize yield and minimize by-products. mdpi.com For phenolic compounds, reaction conditions like the molar ratio of reactants and the type and concentration of catalyst can significantly influence the outcome of the synthesis. google.com While specific optimization data for 4-(3-hydroxybutyl)phenol production is not available, general principles of chemical process optimization would be applied. mdpi.com

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. acs.org Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, which is particularly advantageous for producing chiral compounds like 4-(3-hydroxybutyl)phenol. uniovi.esacs.org

One biocatalytic approach involves the use of reductases. For instance, a β-keto ester reductase from Penicillium citrinum and an alcohol dehydrogenase from Leifsonia sp. have been used for the reduction of a related compound, methyl 4-bromo-3-oxobutyrate, to its corresponding (S)-hydroxy ester with high optical purity. nih.gov Such enzymatic reductions could be applied to a suitable precursor to yield (S)-4-(3-hydroxybutyl)phenol.

Enzymes like tyrosinase can also interact with 4-(3-hydroxybutyl)phenol, causing oxidation to form quinone metabolites. smolecule.com While this is a reaction of the product, it highlights the potential for enzymatic modifications of the molecule. The development of biocatalytic processes often involves screening for suitable enzymes, optimizing reaction conditions, and potentially using protein engineering to improve enzyme stability and selectivity. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 4 3 Hydroxybutyl Phenol

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group is a key site for chemical reactions, influencing the molecule's antioxidant properties and serving as a handle for derivatization.

Oxidation Pathways and Metabolite Formation

The oxidation of 4-(3-Hydroxybutyl)phenol is a significant reaction, particularly in biological systems. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by enzymes or chemical oxidizing agents.

A primary pathway for the oxidation of 4-(3-Hydroxybutyl)phenol involves the enzyme tyrosinase. This enzymatic oxidation leads to the formation of reactive quinone species. Specifically, tyrosinase catalyzes the oxidation of 4-(3-Hydroxybutyl)phenol to produce RD-quinone. lookchem.com This process is analogous to the oxidation of other phenolic compounds and is crucial in understanding its biological effects. The generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), has been observed during the tyrosinase-catalyzed oxidation of 4-(3-Hydroxybutyl)phenol. mdpi.com

The resulting quinone intermediates can undergo further reactions, leading to the formation of various metabolites. These metabolites can include catechol derivatives and other modified species. wikipedia.org The formation of these metabolites is significant as they can exhibit different biological activities compared to the parent compound.

Table 1: Key Metabolites from the Oxidation of 4-(3-Hydroxybutyl)phenol

| Metabolite Name | Formation Pathway |

| RD-quinone | Tyrosinase-catalyzed oxidation of the phenolic hydroxyl group. lookchem.com |

| Catechol derivatives | Further reaction of quinone intermediates. wikipedia.org |

Nucleophilic Substitution Reactions

The hydrogen of the phenolic hydroxyl group can be substituted through reactions with electrophiles. This reactivity allows for the synthesis of various derivatives. For instance, the phenolic hydroxyl group can undergo alkylation. An example of such a reaction is the alkylation with rac-epichlorohydrin in the presence of a base like triethylamine (B128534) (TEA), which results in the formation of epoxide derivatives. This reaction highlights the nucleophilic character of the phenoxide ion, which is readily formed in the presence of a base.

Secondary Alcohol Functionality Transformations

The secondary alcohol group on the butyl side chain provides another site for chemical modification, distinct from the phenolic hydroxyl group.

Reduction and Oxidation Reactions

The secondary alcohol functionality can be oxidized to a ketone. This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. For example, acidified potassium dichromate(VI) (K₂Cr₂O₇) is a typical reagent used for the oxidation of secondary alcohols to ketones. savemyexams.combyjus.com In the case of 4-(3-Hydroxybutyl)phenol, this oxidation would yield 4-(4-hydroxyphenyl)-2-butanone (B135659).

Conversely, the corresponding ketone, 4-(4-hydroxyphenyl)-2-butanone (often referred to as raspberry ketone), can be reduced to form 4-(3-Hydroxybutyl)phenol. This reduction of the carbonyl group to a secondary alcohol is a key step in some synthetic routes to the title compound. semanticscholar.org

Table 2: Oxidation and Reduction of the Secondary Alcohol Functionality

| Starting Material | Reagent/Condition | Product | Reaction Type |

| 4-(3-Hydroxybutyl)phenol | Acidified K₂Cr₂O₇ | 4-(4-hydroxyphenyl)-2-butanone | Oxidation |

| 4-(4-hydroxyphenyl)-2-butanone | Reducing agent | 4-(3-Hydroxybutyl)phenol | Reduction |

Epoxidation Processes

Epoxidation reactions can be carried out on molecules containing double bonds. While 4-(3-Hydroxybutyl)phenol itself does not have a double bond in its side chain for direct epoxidation, epoxide derivatives can be formed through reactions involving the hydroxyl groups. As mentioned previously, the reaction of the phenolic hydroxyl group with epichlorohydrin (B41342) is a method to introduce an epoxide functionality.

In a broader context of forming epoxy resins, phenolic compounds can be reacted with epoxidizing agents. For instance, compounds with similar structures can be epoxidized using peroxides like meta-chloroperbenzoic acid (m-CPBA). google.com Such a reaction with 4-(3-Hydroxybutyl)phenol would likely involve the phenolic hydroxyl group to form a glycidyl (B131873) ether derivative.

Modifications of the Alkyl Chain and Aromatic Ring

Beyond the hydroxyl groups, the alkyl chain and the aromatic ring of 4-(3-Hydroxybutyl)phenol can also be chemically modified to create new derivatives with altered properties.

The aromatic ring of phenols is highly activated towards electrophilic substitution reactions due to the electron-donating nature of the hydroxyl group. byjus.com This allows for reactions such as halogenation and nitration to occur readily, often without the need for a strong Lewis acid catalyst. For 4-(3-Hydroxybutyl)phenol, electrophilic substitution would be directed to the ortho positions relative to the hydroxyl group, as the para position is already substituted. Therefore, reactions like bromination would be expected to yield mono- or di-brominated products at the positions adjacent to the hydroxyl group.

The alkyl chain can also be a site for modification. For example, the secondary alcohol can be converted to other functional groups. While specific examples for 4-(3-Hydroxybutyl)phenol are not extensively documented in readily available literature, general organic chemistry principles suggest possibilities such as conversion of the alcohol to a leaving group followed by nucleophilic substitution to introduce functionalities like amines or azides. Furthermore, modifications can include the introduction of other substituents along the chain, potentially through multi-step synthetic sequences.

Table 3: Potential Modifications of the Alkyl Chain and Aromatic Ring

| Reaction Type | Reagent | Potential Product |

| Electrophilic Aromatic Substitution (Bromination) | Br₂ | 2-Bromo-4-(3-hydroxybutyl)phenol |

| Electrophilic Aromatic Substitution (Nitration) | Dilute HNO₃ | 2-Nitro-4-(3-hydroxybutyl)phenol |

Synthesis and Characterization of Novel 4-(3-Hydroxybutyl)phenol Derivatives

The synthesis of novel derivatives from 4-(3-hydroxybutyl)phenol leverages the reactivity of its two primary functional groups: the phenolic hydroxyl and the secondary alcohol on the butyl chain. These sites allow for a variety of chemical modifications to create new molecules with tailored properties. General strategies for derivatizing phenols often involve reactions like silylation, acylation, and etherification, which can be adapted for 4-(3-hydroxybutyl)phenol. nih.govmdpi.comfarmaciajournal.com

One common approach for the derivatization of phenols is silylation, which enhances volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Reagents such as N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com The reaction with BSTFA in acetone (B3395972) is particularly rapid, often completing within 15 seconds at room temperature. nih.gov Another method involves derivatization with pentafluoropyridine (B1199360) in hexane, which is effective after solid-phase extraction. free.fr

More complex derivatives can also be synthesized. For instance, phenolic compounds can be condensed with N-chloroacetylanilines in an alkaline medium to form ether linkages, resulting in novel azoderivatives after further reactions. farmaciajournal.com The synthesis of quinazolin-4(3H)-one derivatives from phenolic precursors has also been reported, starting with S-alkylation of 2-mercapto-quinazolin-4(3H)-ones followed by reactions to introduce the phenolic moiety. mdpi.com

The characterization of these new derivatives relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is fundamental for elucidating the molecular structure, confirming the addition of new functional groups and changes in the chemical environment of the parent molecule. mdpi.comnih.gov Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, confirming the identity of the synthesized compounds. mdpi.com Infrared (IR) spectroscopy helps to identify the presence of specific functional groups, such as C=O (carbonyl), O-H (hydroxyl), and N-H (amine or amide) stretches. mdpi.com

Table 1: General Derivatization Reactions for Phenolic Compounds

| Derivatization Agent | Reaction Type | Purpose | Reference |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Increases volatility for GC/MS analysis | nih.gov |

| N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Silylation | On-fiber derivatization for GC/MS | mdpi.com |

| Pentafluoropyridine | Nucleophilic Aromatic Substitution | Derivatization for GC/MS analysis | free.fr |

| N-chloroacetylanilines | Williamson Ether Synthesis | Synthesis of complex ether derivatives | farmaciajournal.com |

| Ethyl bromoacetate | S-alkylation/Esterification | Intermediate step in quinazolinone synthesis | mdpi.com |

Structure-Directed Derivative Design

Structure-directed derivative design is a strategic approach where the chemical structure of a lead compound, such as 4-(3-hydroxybutyl)phenol, is systematically modified to achieve desired chemical or biological properties. researchgate.net This process is heavily reliant on understanding the relationship between the molecule's structure and its activity, often aided by computational modeling. acs.orgnih.gov

For phenolic compounds, derivative design can aim to enhance or alter their reactivity, stability, or interaction with biological targets. researchgate.net For example, the antioxidant properties of phenols can be modulated by introducing different substituents onto the aromatic ring. mdpi.com The design process might involve creating a library of derivatives with systematic variations in their structure, which are then screened for the desired activity.

In the context of designing high-affinity ligands for biological receptors, specific substructures of a molecule can be identified as critical for binding. For example, in a series of nonsteroidal androgen receptor ligands, a 4-hydroxybutyl group was part of a structure designed for high-affinity binding. ebi.ac.uk The trifluoromethyl group on the aromatic ring was substituted with iodine to create a radioiodinated ligand, demonstrating a structure-directed modification to introduce a specific functional atom without drastically altering the binding affinity. ebi.ac.uk

Computational chemistry plays a significant role in modern structure-directed design. caltech.edu By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, potential sites for electrophilic and nucleophilic attack can be predicted. acs.orgnih.gov This allows for a more targeted approach to synthesis, focusing on derivatives that are most likely to exhibit the desired reactivity. For instance, analysis of the molecular electrostatic potential (MEP) can identify regions of high negative electrostatic potential, which are likely sites for nucleophilic attack. acs.orgnih.gov

Exploration of Structure-Reactivity Relationships in Derivatives

The exploration of structure-reactivity relationships (SRRs) is crucial for understanding how modifications to a parent molecule like 4-(3-hydroxybutyl)phenol influence its chemical behavior. researchgate.net This involves synthesizing a series of related derivatives and systematically evaluating their properties.

A key aspect of the reactivity of 4-(3-hydroxybutyl)phenol is its oxidation. It can be oxidized by the enzyme tyrosinase to form a reactive quinone species. wikipedia.org The structure-reactivity relationship here is clear: the presence of the phenolic hydroxyl group is essential for this enzymatic oxidation. wikipedia.org Derivatives where the phenolic hydroxyl is modified (e.g., through etherification or esterification) would be expected to no longer undergo this specific reaction.

In the design of biologically active molecules, even subtle changes in structure can lead to significant differences in activity. For a series of 4-phenylpiperazine derivatives, the stereochemistry of a hydroxyl group on a butyl linker dramatically influenced their efficacy as dopamine (B1211576) D3 receptor ligands. nih.gov The (R)-enantiomers acted as antagonists or weak partial agonists, while the (S)-enantiomers were much more effective partial agonists. nih.gov This highlights the importance of stereochemistry in structure-reactivity relationships.

Computational studies can provide quantitative insights into these relationships. For example, the HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. acs.org By calculating this and other quantum chemical parameters for a series of derivatives, a predictive model of their reactivity can be built. acs.orgnih.gov Structure-activity relationship (SAR) analysis of a series of hydrazide-hydrazone derivatives, which can be formed from phenolic compounds, revealed that the nature and position of substituents on the aromatic rings were pivotal for their inhibitory activity against the laccase enzyme. mdpi.com

Table 2: Research Findings on Structure-Reactivity Relationships

| Structural Modification | Effect on Reactivity/Activity | Research Area | Reference |

| Oxidation of phenolic -OH | Forms reactive RD-quinone | Melanocyte cytotoxicity | wikipedia.org |

| Stereochemistry of butyl -OH | Alters receptor binding efficacy (antagonist vs. partial agonist) | Dopamine D3 receptor ligands | nih.gov |

| Substitution of trifluoromethyl with iodine | Maintained high binding affinity while introducing a radiolabel | Androgen receptor ligands | ebi.ac.uk |

| Substituents on salicylic (B10762653) aldehyde fragment | Influenced stabilization in the enzyme active site | Laccase inhibitors | mdpi.com |

Biological Activities and Molecular Mechanisms of 4 3 Hydroxybutyl Phenol

Enzyme Modulation and Inhibition Kinetics

Tyrosinase Inhibition Mechanisms

4-(3-Hydroxybutyl)phenol, also known as rhododendrol (B1680608), exhibits a dual interaction with tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. It functions as both a competitive inhibitor and a substrate for the enzyme. nih.govteu.ac.jpsemanticscholar.org This dualistic behavior is central to its biological effects on melanocytes.

As a competitive inhibitor, 4-(3-Hydroxybutyl)phenol vies with the natural substrate, L-tyrosine, for binding to the active site of tyrosinase. teu.ac.jp Kinetic studies have elucidated the specifics of this inhibition. Research using mushroom tyrosinase revealed a competitive inhibition mechanism with an apparent Michaelis constant (Km) of 0.36 mM for tyrosine as the substrate. teu.ac.jp Another study reported a Ki value of 24 μM for the competitive inhibition of mushroom tyrosinase. nih.gov This competitive action effectively reduces the rate of melanin production by blocking the initial steps of the pathway.

Simultaneously, 4-(3-Hydroxybutyl)phenol serves as a good substrate for tyrosinase. semanticscholar.orgscienceopen.com Both human and mushroom tyrosinase can oxidize the compound. nih.govscienceopen.com The Km value for the oxidation of 3′,5′-[3H]-rhododendrol by mushroom tyrosinase was determined to be 0.27 mM, a value comparable to that of L-tyrosine (Km = 0.36 mM), indicating its efficiency as a substrate. nih.gov The enzymatic oxidation of 4-(3-Hydroxybutyl)phenol by tyrosinase leads to the formation of a highly reactive intermediate, RD-quinone. nih.govnih.gov This metabolic conversion is a critical step that shifts the compound's role from a simple inhibitor to a pro-oxidant and cytotoxic agent within the melanocyte. nih.govnih.gov

Table 1: Kinetic Parameters of 4-(3-Hydroxybutyl)phenol Interaction with Tyrosinase

| Parameter | Value | Enzyme Source | Substrate/Condition | Source |

|---|---|---|---|---|

| Inhibition Constant (Ki) | 24 μM | Mushroom Tyrosinase | Competitive Inhibition | nih.gov |

| Michaelis Constant (Km) | 0.27 mM | Mushroom Tyrosinase | As a substrate | nih.gov |

| Apparent Km (Tyrosine) | 0.36 mM | Mushroom Tyrosinase | In the presence of RD | teu.ac.jp |

Interactions with Other Oxidoreductases

The interaction of 4-(3-Hydroxybutyl)phenol with other oxidoreductases involved in melanogenesis, such as tyrosinase-related protein 1 (TRP1) and DOPAchrome tautomerase (TRP2), appears to be indirect and related to cellular responses rather than direct enzymatic inhibition. TRP1 and TRP2 are key enzymes in the downstream stages of eumelanin (B1172464) synthesis. nih.gov

Research has shown that at sub-cytotoxic concentrations, 4-(3-Hydroxybutyl)phenol can lead to an up-regulation in the expression of both tyrosinase and TRP1 in surviving melanocytes. nih.gov This suggests a complex cellular response where the cells may attempt to compensate for the initial inhibition or stress by increasing the machinery for melanin synthesis. nih.gov Specifically, qPCR analysis of B16 melanoma cells treated with 4-(3-Hydroxybutyl)phenol showed increased mRNA levels of tyrosinase, TRP1, and TRP2. nih.gov This finding indicates that the compound does not act as a general inhibitor for all melanogenic enzymes but rather initiates a cascade of events that alters their gene expression.

Conversely, studies on the structurally similar compound 4-tert-butylphenol (B1678320) (4-TBP) have shown that it can reduce TRP1 protein levels in normal human melanocytes following exposure. nih.gov This suggests that different phenolic compounds may elicit varied responses on the expression of these enzymes. The current body of research does not provide evidence that 4-(3-Hydroxybutyl)phenol directly binds to and inhibits the catalytic activity of TRP1 or TRP2 in the manner it does with tyrosinase. Its effects on these other oxidoreductases are primarily at the level of gene and protein expression, secondary to the initial interaction with tyrosinase and the subsequent cellular stress.

Cellular Responses and Cytotoxicity Mechanisms

Melanocyte-Specific Cytotoxicity and Leukoderma Induction

The cytotoxic effects of 4-(3-Hydroxybutyl)phenol are notably specific to melanocytes. scienceopen.comnih.gov This selectivity is intrinsically linked to the presence and activity of tyrosinase within these cells. semanticscholar.org In contrast, other skin cells like keratinocytes and fibroblasts, which lack tyrosinase, show no cytotoxic effects from the compound. scienceopen.comnih.gov This melanocyte-specific toxicity is the underlying cause of the depigmenting disorder known as rhododendrol-induced leukoderma. scienceopen.com

The mechanism of this targeted cytotoxicity is initiated by the enzymatic conversion of 4-(3-Hydroxybutyl)phenol into RD-quinone by tyrosinase. nih.govnih.gov This highly reactive metabolite is a key mediator of cellular damage. nih.gov The cytotoxicity is effectively abolished by inhibiting tyrosinase activity, for instance, through the use of phenylthiourea, a copper-chelating agent that blocks the enzyme's active site, or by the specific knockdown of tyrosinase using siRNA. semanticscholar.org This confirms that the metabolism of 4-(3-Hydroxybutyl)phenol by tyrosinase is the trigger for its toxic effects. semanticscholar.org The resulting damage and death of melanocytes at the site of application lead to the loss of pigmentation characteristic of leukoderma. scienceopen.com

Reactive Oxygen Species Generation and Oxidative Stress Responses

A primary mechanism of 4-(3-Hydroxybutyl)phenol-induced melanocyte damage is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. nih.govmdpi.comscispace.com The tyrosinase-catalyzed oxidation of 4-(3-Hydroxybutyl)phenol is a significant source of this ROS production. mdpi.com

Studies have demonstrated that exposure of melanocytes to 4-(3-Hydroxybutyl)phenol leads to a significant increase in intracellular ROS and hydrogen peroxide (H2O2) levels. scispace.comresearchgate.net The formation of RD-quinone and subsequent melanin-related products derived from 4-(3-Hydroxybutyl)phenol contributes to a pro-oxidant state within the cell. nih.gov This oxidative stress can lead to the depletion of cellular antioxidants, such as glutathione, and cause damage to vital cellular components, including DNA. nih.govnih.gov The pro-oxidant activity of melanin derived from 4-(3-Hydroxybutyl)phenol can be further enhanced by exposure to ultraviolet (UV) radiation, amplifying the cytotoxic effects. nih.govjaper.in This cascade of oxidative damage is a major contributor to the melanocyte-specific cell death observed with this compound. nih.gov

Impairment of Melanocyte Proliferation and Cell Cycle Effects

In addition to inducing direct cytotoxicity, 4-(3-Hydroxybutyl)phenol impairs the normal proliferation of melanocytes and affects the cell cycle. nih.gov Research has shown that treatment with 4-(3-Hydroxybutyl)phenol and its ketone derivative, raspberry ketone, leads to a dose-dependent decrease in melanocyte viability, which is associated with cell growth arrest.

This impairment of proliferation is linked to the generation of ROS and the subsequent activation of cellular stress response pathways. Specifically, exposure to 4-(3-Hydroxybutyl)phenol results in the up-regulation of Growth Arrest and DNA Damage-inducible (GADD) genes, such as GADD45. The activation of these genes indicates that the cell is responding to DNA damage and oxidative stress by halting the cell cycle to allow for repair or, if the damage is too severe, to initiate apoptosis. The prevention of ROS generation through the use of antioxidants has been shown to rescue the suppressed proliferation of melanocytes, confirming the central role of oxidative stress in mediating these cell cycle effects. Even at sub-cytotoxic levels, 4-(3-Hydroxybutyl)phenol can cause a significant disruption of melanocyte homeostasis, leading to altered cell morphology and growth patterns. nih.gov

Table 2: Summary of Cellular Responses to 4-(3-Hydroxybutyl)phenol

| Cellular Response | Key Mechanism | Affected Molecules/Pathways | Consequence | Source |

|---|---|---|---|---|

| Melanocyte-Specific Cytotoxicity | Tyrosinase-dependent metabolism | RD-quinone formation | Cell Death, Leukoderma | semanticscholar.orgscienceopen.comnih.gov |

| Oxidative Stress | ROS Generation | Depletion of antioxidants, DNA damage | Apoptosis, Cytotoxicity | nih.govmdpi.comscispace.com |

| Impaired Proliferation | Cell Growth Arrest | Up-regulation of GADD45 | Decreased cell viability | nih.gov |

Apoptosis and Programmed Cell Death Pathways

The primary mechanism of cell death induced by 4-(3-Hydroxybutyl)phenol in melanocytes is not characterized as classical apoptosis but rather as a cytotoxic pathway initiated by tyrosinase, the key enzyme in melanin synthesis. researchgate.net In melanocytic cells, tyrosinase metabolizes 4-(3-Hydroxybutyl)phenol into reactive quinone species. These quinones are highly reactive molecules that lead to cellular damage.

A critical aspect of this pathway is the generation of reactive oxygen species (ROS). researchgate.net Studies have demonstrated that exposure of melanoma cells and normal human melanocytes to 4-(3-Hydroxybutyl)phenol leads to a significant increase in ROS levels. researchgate.net This oxidative stress is a key trigger for the observed cytotoxicity. The process can be described as a form of programmed cell death initiated by enzymatic activation of the compound into a toxic metabolite, which then disrupts cellular homeostasis through oxidative damage. While this leads to cell death, the specific involvement of classical apoptotic mediators like the caspase cascade has not been fully elucidated for this compound.

Broader Spectrum Biological Activities

While phenolic compounds are generally recognized for their antioxidant and free-radical scavenging properties, 4-(3-Hydroxybutyl)phenol exhibits a paradoxical effect. nih.govnih.govfrontiersin.org Instead of acting as a conventional antioxidant, its metabolic products can exert potent pro-oxidant activity.

Research indicates that the eumelanin produced from the oxidation of 4-(3-Hydroxybutyl)phenol (RD-eumelanin) acts as a pro-oxidant. researchgate.net This molecule can oxidize cellular antioxidants, such as glutathione, while concurrently producing hydrogen peroxide (H₂O₂), a key reactive oxygen species. researchgate.net This pro-oxidant action is believed to be a primary contributor to the melanocyte-specific cytotoxicity observed with this compound. Therefore, in a biological system containing tyrosinase, 4-(3-Hydroxybutyl)phenol functions not as a radical scavenger but as an agent that induces significant oxidative stress.

Currently, there is a lack of specific scientific studies focusing on the anti-inflammatory effects of 4-(3-Hydroxybutyl)phenol. While many other phenolic compounds are known to possess anti-inflammatory properties by modulating pathways involving cyclooxygenase (COX) or nuclear factor-κB (NF-κB), dedicated research to determine if 4-(3-Hydroxybutyl)phenol exhibits similar activity is not available in the existing literature. nih.govmdpi.comnews-medical.net

Specific investigations into the antimicrobial and antifungal capabilities of 4-(3-Hydroxybutyl)phenol are limited. Although the broader class of phenolic compounds has been shown to exhibit antimicrobial activity against various bacteria and fungi, the efficacy of 4-(3-Hydroxybutyl)phenol itself against microbial pathogens has not been specifically reported in scientific literature. nih.govmdpi.com

The cytotoxic properties of 4-(3-Hydroxybutyl)phenol have been primarily studied in the context of melanocytes and melanoma cells due to its effects as a skin-lightening agent. researchgate.net The compound demonstrates selective cytotoxicity towards cells that express tyrosinase.

The mechanism is initiated by the enzymatic oxidation of 4-(3-Hydroxybutyl)phenol by tyrosinase within the melanocytes or melanoma cells. This reaction produces highly reactive quinone species and generates ROS, leading to oxidative stress and subsequent cell death. researchgate.net This targeted cytotoxicity has been observed in various melanoma cell lines. The selective nature of its action, being dependent on the presence of a specific enzyme (tyrosinase), is a notable aspect of its cytotoxic profile.

Table 1: Cytotoxic Effects of 4-(3-Hydroxybutyl)phenol on Neoplastic Cells

| Cell Line | Cell Type | Key Findings |

| B16F10 | Murine Melanoma | Induces cytotoxicity through tyrosinase-dependent oxidation and ROS generation. researchgate.net |

| B16F1 | Murine Melanoma | Exposure leads to increased generation of ROS. researchgate.net |

There is no scientific literature available that specifically investigates or reports on the plant growth inhibitory or allelopathic activities of 4-(3-Hydroxybutyl)phenol.

Metabolic Pathways and Biotransformation in Biological Systems

In Vivo Metabolic Fate and Metabolite Identification

Following oral administration, the precursor to 4-(3-hydroxybutyl)phenol, raspberry ketone [4-(4-hydroxyphenyl)-2-butanone], is rapidly absorbed from the gastrointestinal tract. nih.gov Studies in various animal models, including rats, rabbits, and guinea pigs, have demonstrated its swift uptake and subsequent metabolism. nih.gov The primary metabolic transformation raspberry ketone undergoes is the reduction of its ketone group, yielding 4-(3-hydroxybutyl)phenol, also known as raspberry alcohol. nih.gov This reduction is a key step in its catabolism. nih.gov

Once formed, 4-(3-hydroxybutyl)phenol and other metabolites are bioavailable in both plasma and the brain. nih.gov The majority of the ingested dose of raspberry ketone is excreted in the urine within 24 hours, with 4-(3-hydroxybutyl)phenol being a principal urinary metabolite. nih.gov This rapid clearance indicates an efficient metabolic and excretory process.

In addition to the primary reduction, other metabolites of raspberry ketone have been identified, including methylated forms. nih.gov The metabolic process is a well-coordinated series of reactions designed to increase the water solubility of the compounds, thereby facilitating their excretion from the body. nih.gov

Identified Metabolites of Raspberry Ketone

| Metabolite Name | Chemical Formula | Metabolic Transformation |

| 4-(3-Hydroxybutyl)phenol | C₁₀H₁₄O₂ | Ketone Reduction |

| Methylated Raspberry Ketone | C₁₁H₁₄O₂ | Methylation |

Enzymatic Biotransformation Processes

The conversion of raspberry ketone to 4-(3-hydroxybutyl)phenol is an enzymatically driven process. The primary reaction is a ketone reduction, a common metabolic pathway for xenobiotics containing a carbonyl group. nih.gov This biotransformation is catalyzed by intracellular enzymes, likely belonging to the superfamily of aldo-keto reductases or other carbonyl-reducing enzymes that utilize NADPH as a cofactor.

The process involves the transfer of a hydride ion from NADPH to the carbonyl carbon of raspberry ketone, resulting in the formation of a secondary alcohol, 4-(3-hydroxybutyl)phenol. researchgate.net This enzymatic reduction is a crucial detoxification step, as it often leads to compounds that can be more readily conjugated and excreted.

Comparative Metabolomics with Related Phenolic Compounds

The metabolic profile of 4-(3-hydroxybutyl)phenol and its precursor, raspberry ketone, can be contextualized by comparing it to other structurally similar phenolic compounds, such as capsaicin (B1668287), synephrine, and zingerone (B1684294). While all these compounds share a phenolic core, their distinct side chains lead to different metabolic fates and biological activities.

Raspberry ketone's structure is noted for its similarity to capsaicin and synephrine, both of which are recognized for their effects on lipid metabolism and anti-obesity actions. nih.govresearchgate.net This structural resemblance suggests that they might interact with similar metabolic pathways, although the specific enzymatic transformations and resulting metabolites will differ based on their unique functional groups. For instance, the metabolism of capsaicin involves hydrolysis of the amide bond and oxidation, pathways not applicable to the simpler structure of raspberry ketone.

An in vitro study comparing the antioxidant potential of raspberry ketone with other natural phenols like zingerone and curcumin (B1669340) highlighted differences in their efficacy. mdpi.com While this was not a metabolic study, it underscores that even with structural similarities, the biological and, by extension, metabolic characteristics of these compounds can vary significantly.

The metabolic pathway of raspberry ketone, leading to 4-(3-hydroxybutyl)phenol, is a relatively straightforward reduction. In contrast, more complex phenolic compounds undergo a wider array of phase I and phase II metabolic reactions, including hydroxylation, demethylation, glucuronidation, and sulfation, leading to a more diverse array of metabolites. The comparative simplicity of raspberry ketone's metabolism may influence its pharmacokinetic profile and duration of action in the body.

Advanced Analytical Methodologies for 4 3 Hydroxybutyl Phenol Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for determining the molecular structure of 4-(3-hydroxybutyl)phenol by examining how the molecule interacts with electromagnetic radiation. These techniques provide detailed information on the compound's atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic molecules like 4-(3-hydroxybutyl)phenol. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, NMR provides unambiguous evidence of the molecular skeleton and the connectivity of atoms.

In the ¹H NMR spectrum of 4-(3-hydroxybutyl)phenol, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of 7-8 ppm. libretexts.org The proton of the phenolic hydroxyl group (-OH) is anticipated to produce a signal between 4 and 7 ppm. libretexts.org Protons on the butyl side chain, including those on carbons adjacent to the aromatic ring and the secondary alcohol, will have characteristic chemical shifts and splitting patterns based on their neighboring protons.

¹³C NMR spectroscopy provides complementary information by identifying each unique carbon atom in the molecule. For 4-(3-hydroxybutyl)phenol, the carbon atom attached to the phenolic hydroxyl group is characteristically shifted downfield to approximately 155 ppm, while other aromatic carbons appear between 125-150 ppm. The four carbon atoms of the butyl side chain will each produce a distinct signal in the upfield region of the spectrum.

Predicted NMR Data for 4-(3-Hydroxybutyl)phenol

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~6.7-7.1 | Aromatic protons (4H, two doublets) |

| ¹H | ~4.0-7.0 | Phenolic hydroxyl proton (1H, broad singlet) |

| ¹H | ~3.7-3.9 | Methine proton on C3 of butyl chain (-CH(OH)-) (1H, multiplet) |

| ¹H | ~2.5-2.7 | Methylene protons adjacent to aromatic ring (2H, triplet) |

| ¹H | ~1.6-1.8 | Methylene protons on C2 of butyl chain (2H, multiplet) |

| ¹H | ~1.1-1.3 | Methyl protons on C4 of butyl chain (-CH₃) (3H, doublet) |

| ¹³C | ~154-156 | Aromatic carbon attached to -OH |

| ¹³C | ~129-131 | Aromatic carbons ortho to the butyl group |

| ¹³C | ~132-134 | Aromatic carbon attached to the butyl group |

| ¹³C | ~115-117 | Aromatic carbons meta to the butyl group |

| ¹³C | ~67-69 | Carbon of the secondary alcohol (-CH(OH)-) |

| ¹³C | ~40-42 | Methylene carbon adjacent to the secondary alcohol |

| ¹³C | ~30-32 | Methylene carbon adjacent to the aromatic ring |

| ¹³C | ~22-24 | Methyl carbon (-CH₃) |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For 4-(3-hydroxybutyl)phenol, which has a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , the mass spectrum provides critical data for its identification. nih.govscbt.comnih.gov

The electron ionization (EI) mass spectrum of 4-(3-hydroxybutyl)phenol is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 166. The fragmentation of this molecular ion provides a unique fingerprint. Phenols typically exhibit a strong molecular ion peak. libretexts.org Common fragmentation pathways for alcohols include alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen) and dehydration (the loss of a water molecule). libretexts.orglibretexts.org

Key fragmentation patterns for 4-(3-hydroxybutyl)phenol include the loss of a methyl group via alpha-cleavage, benzylic cleavage leading to a stable ion at m/z 107, and the elimination of a water molecule. libretexts.org These characteristic fragments are instrumental in confirming the compound's identity.

Expected Mass Spectrometry Fragments for 4-(3-Hydroxybutyl)phenol

| m/z Value | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 151 | [C₉H₁₁O₂]⁺ | Loss of methyl radical (•CH₃) via alpha-cleavage |

| 148 | [C₁₀H₁₂O]⁺ | Loss of water (H₂O) |

| 121 | [C₈H₉O]⁺ | Loss of propyl radical (•C₃H₇) |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage, forming a hydroxytropylium-type ion |

| 91 | [C₇H₇]⁺ | Tropylium ion, from further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of 4-(3-hydroxybutyl)phenol will display characteristic absorption bands corresponding to its phenolic hydroxyl group, secondary alcohol hydroxyl group, and the substituted aromatic ring.

The most prominent feature is typically a broad and strong absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibrations of hydrogen-bonded hydroxyl groups. docbrown.infoucla.edu The presence of both a phenolic and an alcoholic -OH contributes to this band. Other key absorptions include C-O stretching vibrations, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching bands in the 1440-1600 cm⁻¹ range. docbrown.infovscht.cz The "fingerprint region" below 1500 cm⁻¹ provides a unique pattern of absorptions that is characteristic of the molecule as a whole. docbrown.info

Characteristic IR Absorption Bands for 4-(3-Hydroxybutyl)phenol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3550–3200 (broad, strong) | O-H Stretch | Phenolic and Alcoholic Hydroxyl (-OH) |

| ~3030 (variable) | C-H Stretch | Aromatic Ring |

| 2950–2850 (medium to strong) | C-H Stretch | Alkyl (Butyl Chain) |

| 1600–1440 (medium, multiple bands) | C=C Stretch | Aromatic Ring |

| ~1230 (strong) | C-O Stretch | Phenol (B47542) |

| ~1150-1075 (medium) | C-O Stretch | Secondary Alcohol |

| 860–680 (strong) | C-H Bending (Out-of-plane) | Aromatic Ring Substitution |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 4-(3-hydroxybutyl)phenol from complex mixtures and for its precise quantification. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like 4-(3-hydroxybutyl)phenol within complex matrices. plantsjournal.com This method has been successfully applied to identify 4-(3-hydroxybutyl)phenol in natural product extracts, such as from the plant Evolvulus alsinoides. nih.gov

In GC-MS, the gas chromatograph first separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification. nih.gov The identity of 4-(3-hydroxybutyl)phenol is confirmed by matching its retention time and mass spectrum with those of a known standard or by comparison with spectral libraries like NIST. phcogres.com For phenolic compounds, a derivatization step, such as silylation, is sometimes employed to increase their volatility and improve chromatographic peak shape, leading to more accurate analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and performing quantitative analysis of phenolic compounds, including 4-(3-hydroxybutyl)phenol. nih.govembrapa.brnih.gov The method is particularly well-suited for non-volatile or thermally sensitive compounds.

A common approach for analyzing phenols is reverse-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. embrapa.br The mobile phase is typically a gradient mixture of an aqueous solution (often acidified) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govmdpi.com Detection is frequently accomplished using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths. nih.govembrapa.br

For purity analysis, a chromatogram showing a single, sharp, and symmetrical peak at a specific retention time indicates a high degree of purity. Quantitative analysis is achieved by constructing a calibration curve from the peak areas of standard solutions of known concentrations. This allows for the accurate determination of the concentration of 4-(3-hydroxybutyl)phenol in a sample. The reliability of an HPLC method is established through validation, assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification. embrapa.br

Natural Occurrence, Isolation, and Phytochemical Profiling of 4 3 Hydroxybutyl Phenol

Identification and Distribution in Plant Species

4-(3-Hydroxybutyl)phenol has been isolated and identified from several botanical families. Its distribution is not ubiquitous, but it is a known constituent of specific genera, most notably Rhododendron.

The compound derives its common name, Rhododendrol (B1680608), from its initial discovery in the Rhododendron genus. wikipedia.org It can be found in the leaves of these plants, often in the form of its glucoside, rhododendrin. wikipedia.org Research has specifically identified its presence in species such as R. imbricata.

Beyond the Rhododendron genus, 4-(3-Hydroxybutyl)phenol has been identified in a diverse range of other plants. These include trees, shrubs, and herbaceous plants from various families.

Specifically, the compound has been confirmed in:

Acer nikoense : Isolated from the bark, where it co-occurs with other phenolic compounds. wikipedia.orgthegoodscentscompany.combiocrick.com

Betula platyphylla : Found in the Japanese white birch. wikipedia.orgnih.govnih.gov

Aeonium lindleyi : Isolated from the stems of this succulent plant. scielo.brresearchgate.netscienceopen.com

Eucalyptus camaldulensis : Detected in leaf extracts and in by-products from wood processing. researchgate.netnih.gov

While a broad range of phytochemicals has been studied in Brucea antidysenterica, Evolvulus alsinoides, and Parkia biglobosa, the specific presence of 4-(3-Hydroxybutyl)phenol has not been explicitly confirmed in the available literature. Similarly, its occurrence in Rosa roxburghii is not documented in the provided search context.

Table 1: Documented Botanical Sources of 4-(3-Hydroxybutyl)phenol

| Plant Species | Family | Part of Plant | Reference(s) |

|---|---|---|---|

| Rhododendron imbricata | Ericaceae | Leaves | wikipedia.org |

| Acer nikoense | Sapindaceae | Bark | wikipedia.orgbiocrick.com |

| Betula platyphylla | Betulaceae | Not Specified | wikipedia.orgnih.gov |

| Aeonium lindleyi | Crassulaceae | Stems | scielo.brscienceopen.com |

| Eucalyptus camaldulensis | Myrtaceae | Leaves, Wood | researchgate.netnih.gov |

Extraction and Isolation Techniques from Botanical Sources

The isolation of 4-(3-Hydroxybutyl)phenol from plant matrices involves standard phytochemical extraction and purification protocols. As a phenolic compound, its extraction is typically achieved using organic solvents. nih.gov

A documented method for its isolation from the dried stems of Aeonium lindleyi involved the following steps: scielo.brscienceopen.com

Extraction : The chopped plant material was extracted exhaustively using 95% ethanol (B145695) in a Soxhlet apparatus.

Fractionation : The resulting crude ethanol extract was then subjected to dry flash chromatography on a silica (B1680970) gel column, using solvent mixtures of increasing polarity (n-hexane-ethyl acetate (B1210297) and ethyl acetate-ethanol) to separate the components into broad fractions.

Purification : The fraction containing 4-(3-Hydroxybutyl)phenol was further purified using column chromatography on a silica gel column with a dichloromethane-acetone solvent system.

Other conventional methods for extracting phenolic compounds from plant materials include maceration and heated reflux extraction. nih.gov Modern, more efficient techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also widely used to enhance the recovery of these compounds. nih.govnih.gov

Co-occurrence with Other Bioactive Phytochemicals in Plant Extracts

In its natural botanical sources, 4-(3-Hydroxybutyl)phenol is found alongside a complex mixture of other secondary metabolites. The specific profile of these co-occurring compounds varies depending on the plant species.

In the stems of Aeonium lindleyi , it was isolated along with a variety of triterpenes, a sterol, and other phenolic compounds, including: scielo.brresearchgate.netscienceopen.com

Triterpenes : Lupenone, Lupeol, Betulin, and Betulinic acid.

Sterols : β-sitosterol.

Other Phenolics : Raspberry ketone, Gallic acid, 1,2,3-benzenetriol, and various other butanone and phenol (B47542) derivatives.

In Eucalyptus camaldulensis , GC-MS analysis of extracts revealed the presence of numerous other compounds, such as: researchgate.netnih.gov

Phenols : Catechol, Syringaldehyde, Eugenol.

Terpenes and Terpenoids : Eucalyptol, α-Pinene, Ledene, β-Eudesmol.

Fatty Acids : Palmitic acid, Myristic acid.

Emerging Research Frontiers and Future Perspectives for 4 3 Hydroxybutyl Phenol

Elucidation of Unresolved Molecular and Cellular Mechanisms

The primary mechanism of action for 4-(3-hydroxybutyl)phenol's depigmenting effect is understood to be through its interaction with tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net However, the precise downstream cellular events and potential off-target effects are not yet completely understood.

Key Unresolved Questions:

Detailed Tyrosinase Interaction: While it is known that 4-(3-hydroxybutyl)phenol can be a substrate for tyrosinase, the exact nature of the resulting metabolites and their role in melanocyte cytotoxicity require further investigation. nih.govresearchgate.net Research suggests that the enzymatic conversion of rhododendrol (B1680608) triggers cytotoxicity. nih.govresearchgate.net

Induction of Endoplasmic Reticulum (ER) Stress: Studies have indicated a potential link between 4-(3-hydroxybutyl)phenol, tyrosinase activity, and the induction of ER stress, which may lead to apoptosis or autophagy in melanocytes. researchgate.net The specific signaling pathways involved in this process need to be more clearly defined.

Role of Reactive Oxygen Species (ROS): The involvement of reactive oxygen species in the cytotoxicity of 4-(3-hydroxybutyl)phenol remains a topic for further exploration. thegoodscentscompany.com Understanding the oxidative stress response at the cellular level is crucial.

Immune System Interaction: Cases of leukoderma induced by rhododendrol suggest a possible immune response. thegoodscentscompany.com The mechanisms by which this compound may trigger an immune reaction in the skin are an important area for future research.

Future research in this area will likely employ advanced molecular and cellular biology techniques, including proteomics, metabolomics, and sophisticated imaging, to map the complete intracellular signaling cascade initiated by 4-(3-hydroxybutyl)phenol.

Development of Structure-Activity Relationship (SAR) Based Therapeutics and Cosmetic Agents

The chemical structure of 4-(3-hydroxybutyl)phenol, featuring a phenol (B47542) ring and a hydroxybutyl side chain, is fundamental to its biological activity. nih.gov Understanding the structure-activity relationship (SAR) is critical for designing new molecules with desired therapeutic or cosmetic properties while minimizing potential adverse effects.

Areas for SAR Exploration:

Modification of the Hydroxybutyl Chain: Altering the length, branching, or position of the hydroxyl group on the butyl chain could significantly impact the compound's interaction with tyrosinase and other cellular targets.

Substitution on the Phenolic Ring: Adding or modifying substituent groups on the aromatic ring could influence the compound's antioxidant potential, membrane permeability, and metabolic stability. researchgate.netnih.gov

Chirality: 4-(3-Hydroxybutyl)phenol exists as enantiomers. Investigating the biological activity of individual enantiomers could lead to the development of more specific and potent agents.

A systematic SAR study would involve the synthesis of a library of 4-(3-hydroxybutyl)phenol analogs and their subsequent evaluation in relevant biological assays. This approach could lead to the identification of novel compounds with improved efficacy and safety profiles for applications in dermatology and beyond.

Exploration of Novel Applications in Biotechnology and Materials Science

The potential applications of 4-(3-hydroxybutyl)phenol and its derivatives may extend beyond the realm of cosmetics and therapeutics. Its phenolic structure suggests possibilities in biotechnology and materials science.

Potential Future Applications:

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities. researchgate.netnih.govnih.govnih.gov This property could be harnessed in the development of new materials with enhanced stability against oxidative degradation.

Biopolymer Modification: The hydroxyl group in 4-(3-hydroxybutyl)phenol provides a potential site for incorporation into biopolymers, such as polyesters like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). researchgate.net This could modify the physical and biodegradable properties of these materials for specific applications.

Enzyme Inhibition: Beyond tyrosinase, the potential for 4-(3-hydroxybutyl)phenol to inhibit other enzymes could be explored for various biotechnological processes.

Research in this area would focus on the synthesis and characterization of new materials incorporating 4-(3-hydroxybutyl)phenol and evaluating their performance in specific applications.

Addressing Challenges in Environmental Fate and Biodegradation Studies

As with any chemical compound that has potential for widespread use, understanding the environmental fate and biodegradability of 4-(3-hydroxybutyl)phenol is crucial.

Key Research Needs:

Biodegradation Pathways: Identifying the microorganisms (bacteria, fungi) and the enzymatic pathways responsible for the degradation of 4-(3-hydroxybutyl)phenol in various environmental compartments (soil, water) is a primary objective. academicjournals.orgnih.gov

Ecotoxicity Assessment: Evaluating the potential toxicity of 4-(3-hydroxybutyl)phenol and its degradation products to a range of aquatic and terrestrial organisms is necessary for a comprehensive environmental risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.